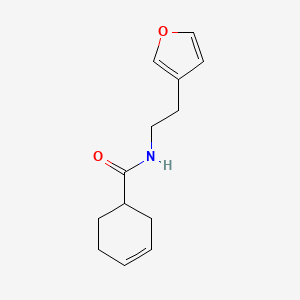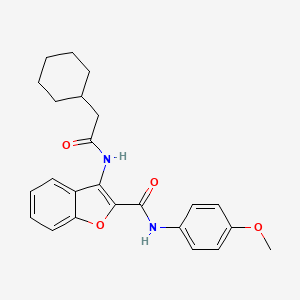
3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis, which is essential for cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to increase the expression of genes involved in DNA damage response and repair, which may contribute to its anti-cancer activity. This compound has also been shown to induce autophagy, a process that degrades damaged cellular components and may play a role in cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide is its selectivity for cancer cells that exhibit high levels of ribosomal DNA transcription. This allows for targeted therapy and may reduce the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in some cancer types.
Direcciones Futuras
There are several potential future directions for the study and development of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound therapy. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of this compound. Finally, there is ongoing research into the optimization of this compound and the development of more potent and selective RNA polymerase I inhibitors.
Métodos De Síntesis
The synthesis of 3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-(4-methoxyphenyl)benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-2-cyclohexylacetic acid to form the amide linkage. Finally, the resulting compound is treated with trifluoroacetic acid to remove the protecting group and yield this compound.
Aplicaciones Científicas De Investigación
3-(2-cyclohexylacetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that exhibit high levels of ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. In preclinical studies, this compound has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
3-[(2-cyclohexylacetyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNDUQMFUYTGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(2-(2-(4-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2792428.png)

![N-(4-chlorobenzyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792432.png)
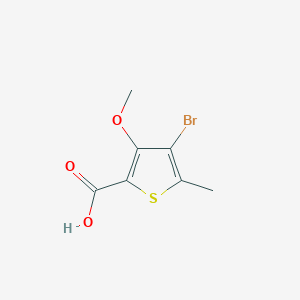
![(4,4-Difluorocyclohexyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2792434.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2792438.png)
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pyridine-4-carboxamide](/img/structure/B2792439.png)

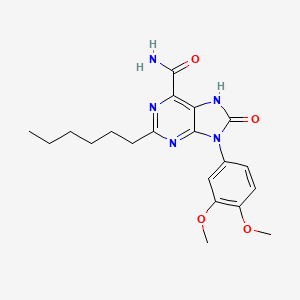
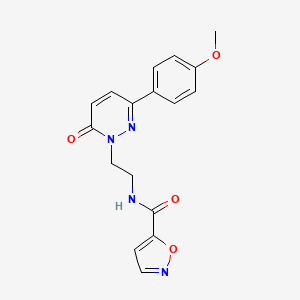
![N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2792445.png)
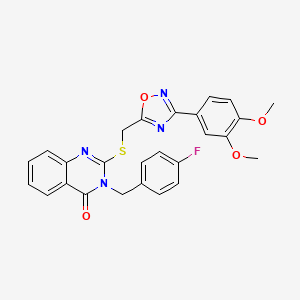
![3-Methyl-6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2792447.png)
